molecular formula C7H7NO3 B1360044 3,5-Dihydroxybenzamide CAS No. 3147-62-4

3,5-Dihydroxybenzamide

Cat. No. B1360044
CAS RN: 3147-62-4
M. Wt: 153.14 g/mol
InChI Key: PLYYMFBDRBSPJZ-UHFFFAOYSA-N
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Patent
US07897635B2

Procedure details

After reaction step (a), the resulting amine (1 equiv.), 3,5-dihydroxybenzoic acid (1 equiv.), EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv.), HOBt (1-hydroxybenzotriazole hydrate) (1.2 equiv.), and Et3N (4 equiv.) in CH2Cl2.DMF (9:1) were stirred for 12 hours at room temperature. Then the reaction mixture was diluted with EtOAc and the organic layer washed with brine. The combined organic layer was dried over anhydrous Na2SO4 and concentrated. Purification of the resulting crude product by flash silica gel chromatography provided corresponding 3,5-dihydroxybenzamide derivative. The above derivative (1 equiv.) and active carbonate 4 (1.1 equiv.) in THF were stirred under hydrogen atmosphere in presence of Pd—C (10%) for 12 hours at room temperature. Then the reaction mixture was filtered and the organic layer washed with brine. The combined organic layer was dried over anhydrous Na2SO4 and concentrated. Purification of the resulting crude product by flash silica gel chromatography provided compound 134 as a solid.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5](O)=[O:6].Cl.C[N:14](C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.CCN(CC)CC>C(Cl)Cl.CCOC(C)=O.CN(C=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5]([NH2:14])=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction step (a)
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the resulting crude product by flash silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)N)C=C(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.